2-methyl-6-oxo-N-(3-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrroloquinoline core, a carboxamide group, and a pyridine ring. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrroloquinoline core, followed by the introduction of the pyridine ring and the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrroloquinoline core would be expected to contribute to the rigidity of the molecule, while the pyridine ring and the carboxamide group could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group. These functional groups could potentially participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions, condensation reactions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and pKa, would be influenced by the presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group. These functional groups could potentially affect the compound’s polarity, acidity/basicity, and stability .Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. The presence of the pyrroloquinoline core, the pyridine ring, and the carboxamide group suggests that this compound could potentially interact with a variety of biological macromolecules, including proteins and nucleic acids .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-9-oxo-N-(pyridin-3-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-8-14-5-2-6-15-17(14)22(12)11-16(18(15)23)19(24)21-10-13-4-3-7-20-9-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYRWAXZMPKUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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